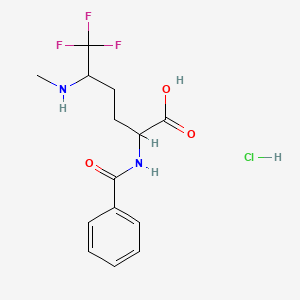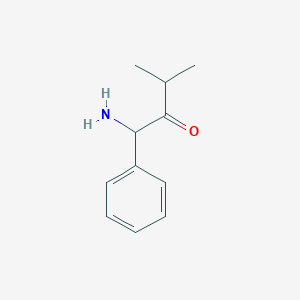
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of SnCl2 and NaOAc in THF to provide the desired product in good yield . The reaction conditions are carefully controlled to ensure the formation of the target compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
These compounds share similar structural features but may differ in their chemical properties and applications
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
2-methyl-1-morpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3 |
Clave InChI |
GSFDRBJHBVDBDL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1COCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)


![1,3-Di([1,1'-biphenyl]-2-yl)isobenzofuran](/img/structure/B13167879.png)



![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)



